4-Cyano-2-phenyl-1,3-oxazole-5-sulfonyl chloride
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Overview
Description
4-Cyano-2-phenyl-1,3-oxazole-5-sulfonyl chloride is a heterocyclic compound that belongs to the oxazole family. This compound is characterized by the presence of a cyano group, a phenyl group, and a sulfonyl chloride group attached to the oxazole ring. It is known for its reactivity and versatility in various chemical reactions, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyano-2-phenyl-1,3-oxazole-5-sulfonyl chloride typically involves the oxidative chlorination of 2-aryl-5-benzylsulfanyl-1,3-oxazole-4-carbonitrile. This reaction is carried out using chlorinating agents such as thionyl chloride or oxalyl chloride in the presence of a suitable solvent like dichloromethane . The reaction conditions often require controlled temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction parameters, such as the concentration of reactants, temperature, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-Cyano-2-phenyl-1,3-oxazole-5-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives.
Cyclocondensation Reactions: The compound can react with nucleophiles like 5-amino-1H-pyrazoles and 5-amino-1H-1,2,4-triazole to form new heterocyclic systems.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include sodium hydride, triethylamine, and various nucleophiles. The reactions are typically carried out in solvents such as tetrahydrofuran (THF) or dichloromethane under controlled temperatures .
Major Products Formed
The major products formed from the reactions of this compound include sulfonamide derivatives, sulfonate esters, and new heterocyclic compounds such as oxazolo[5,4-d]pyrazolo[1,5-a]pyrimidine and oxazolo[5,4-d][1,2,4]triazolo[1,5-a]pyrimidine .
Scientific Research Applications
4-Cyano-2-phenyl-1,3-oxazole-5-sulfonyl chloride has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-Cyano-2-phenyl-1,3-oxazole-5-sulfonyl chloride involves its reactivity towards nucleophiles, leading to the formation of various derivatives. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in the synthesis of sulfonamide and sulfonate derivatives, which can exhibit biological activity .
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-1,3-oxazole-5-sulfonyl chloride: Lacks the cyano group, making it less versatile in certain reactions.
4-Cyano-2-phenyl-1,3-oxazole-5-sulfonamide: Contains a sulfonamide group instead of a sulfonyl chloride group, altering its reactivity and applications.
Uniqueness
4-Cyano-2-phenyl-1,3-oxazole-5-sulfonyl chloride is unique due to the presence of both the cyano and sulfonyl chloride groups, which enhance its reactivity and versatility in organic synthesis. This combination of functional groups allows for the formation of a wide range of derivatives with diverse applications in chemistry, biology, and medicine .
Properties
IUPAC Name |
4-cyano-2-phenyl-1,3-oxazole-5-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClN2O3S/c11-17(14,15)10-8(6-12)13-9(16-10)7-4-2-1-3-5-7/h1-5H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOXVQFFSJZELOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(O2)S(=O)(=O)Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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